molecular formula C11H13F2NO B12237796 N-tert-butyl-2,6-difluorobenzamide

N-tert-butyl-2,6-difluorobenzamide

Cat. No.: B12237796
M. Wt: 213.22 g/mol
InChI Key: DTGFXPAMKBRYLZ-UHFFFAOYSA-N
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Description

N-tert-butyl-2,6-difluorobenzamide is a chemical compound with the molecular formula C11H13F2NO It is a derivative of benzamide, where the hydrogen atoms in the benzene ring are substituted with fluorine atoms at the 2 and 6 positions, and the amide nitrogen is substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2,6-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it targets the protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, inhibiting its polymerization and thereby preventing bacterial cell division. This leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2,6-difluorobenzamide is unique due to the presence of both tert-butyl and difluoro substituents, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-tert-butyl-2,6-difluorobenzamide

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

DTGFXPAMKBRYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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